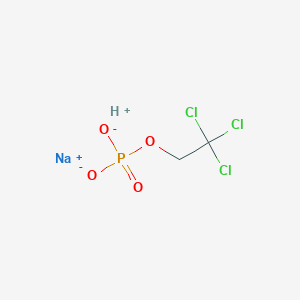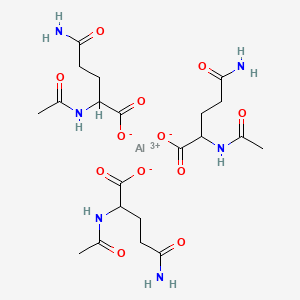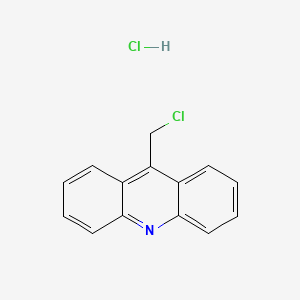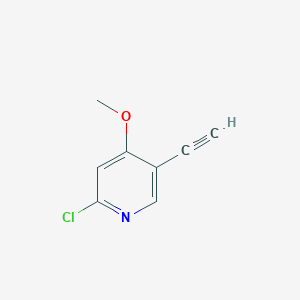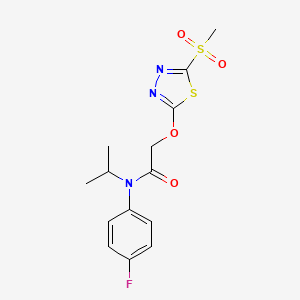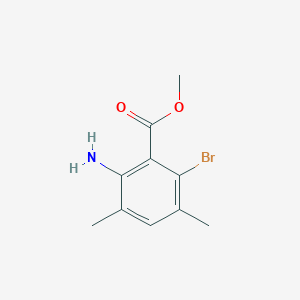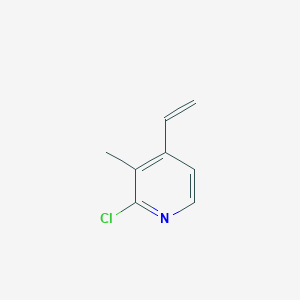![molecular formula C11H12N2O B13124659 (3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is a chiral spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its presence in various natural products and synthetic analogues.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to induce the formation of the desired stereochemistry. For example, a palladium-catalyzed intramolecular Heck reaction can be used to form the spirocyclic structure .
Another approach involves the use of a Tl(III)-catalyzed ring contraction reaction, which provides the trans-1,3-difunctionalized five-membered ring through a diastereoselective method . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
化学反応の分析
Types of Reactions
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and natural product analogues.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
類似化合物との比較
Similar Compounds
Pyrroloindolines: These compounds share a similar indoline-pyrrolidine framework and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives, such as 1H-indole-3-carbaldehyde, are structurally related and serve as precursors for the synthesis of biologically active molecules.
Uniqueness
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chiral spirocyclic structure, which imparts distinct stereochemical properties and biological activities
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(3S)-spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14)/t11-/m1/s1 |
InChIキー |
FQSHLSLQUHZOMV-LLVKDONJSA-N |
異性体SMILES |
C1CNC[C@@]12C3=CC=CC=C3NC2=O |
正規SMILES |
C1CNCC12C3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Diethyl-[2,2'-bithiophen]-5-amine](/img/structure/B13124578.png)
![1,2-Dihydroxy-5,8-bis[(4-methylphenyl)amino]anthracene-9,10-dione](/img/structure/B13124587.png)

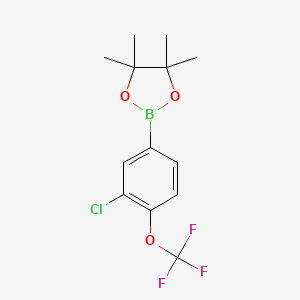
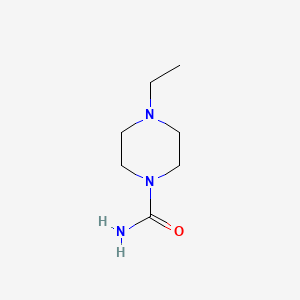
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)
